molecular formula C17H16N8 B12238275 6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12238275
M. Wt: 332.4 g/mol
InChI Key: ORKZOUROQSCUMM-UHFFFAOYSA-N
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Description

6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple nitrogen-containing rings, making it a significant molecule in medicinal chemistry and pharmaceutical research. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling with piperazine and pyridine derivatives. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of multiple heterocyclic rings, which provides a versatile scaffold for drug design. Its ability to interact with various biological targets and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C17H16N8

Molecular Weight

332.4 g/mol

IUPAC Name

6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H16N8/c18-11-14-2-3-15(19-12-14)23-6-8-24(9-7-23)16-10-17(21-13-20-16)25-5-1-4-22-25/h1-5,10,12-13H,6-9H2

InChI Key

ORKZOUROQSCUMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C#N)C3=NC=NC(=C3)N4C=CC=N4

Origin of Product

United States

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